molecular formula C11H5ClN4O2 B1368180 6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione CAS No. 43200-82-4

6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Cat. No.: B1368180
CAS No.: 43200-82-4
M. Wt: 260.63 g/mol
InChI Key: FFXYIKCDZBXDNR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the nucleophilic substitution of 2,6-dichloropyrazine with pyridyl derivatives . The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Reduction Reactions

This compound undergoes selective reduction at the 7-position carbonyl group while preserving the 5-position lactam structure.

Key Reaction Data:

Reducing AgentConditionsProductYieldReference
Potassium borohydride (KBH₄)70°C in DMF/water6-(5-Chloro-2-pyridyl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine78.8%
Sodium borohydride (NaBH₄)RT in methanolPartial reduction observed45%

The KBH₄ reduction is industrially preferred due to higher regioselectivity and yield . This step is pivotal in zopiclone synthesis, where the hydroxyl group facilitates subsequent acylation.

Acylation Reactions

The hydroxyl group generated from reduction reacts with acyl chlorides to form ester or amide derivatives.

Notable Example:

ReagentCatalystSolventProductApplication
1-Chlorocarbonyl-4-methylpiperazineDMAP, TriethylamineAnhydrous DMFZopiclone (Sedative-hypnotic drug)Pharmaceutical synthesis

Mechanism:

  • Nucleophilic acyl substitution at the hydroxyl oxygen

  • DMAP accelerates reaction by activating the carbonyl carbon

Functional Group Transformations

The dione structure permits targeted modifications:

Reaction TypeReagentTarget PositionOutcome
Oxidation KMnO₄7-carbonylNo change (already oxidized)
Halogenation SOCl₂Hydroxyl groupConverts -OH to -Cl (theoretical)
Alkylation Methyl iodideN-6 positionLimited reactivity due to steric hindrance

Experimental data for halogenation/alkylation remains scarce in literature, suggesting these are underutilized pathways.

Stability Under Synthetic Conditions

The compound demonstrates remarkable thermal stability:

ConditionTemperatureDurationDegradation
Acidic (HCl)100°C24 hrs<5% decomposition
Basic (NaOH)80°C12 hrs12% decomposition
Aqueous DMF70°C6 hrsNo degradation

This stability enables its use in prolonged reactions without significant side-product formation.

Analytical Derivatization

HPLC analysis methods employ acetonitrile/water with phosphoric acid (or formic acid for MS compatibility) at 25°C . Retention time: 4.2 min (3 µm UPLC column), enabling purity assessments >99% .

This compound's reactivity profile highlights its versatility as a synthetic building block, particularly in CNS drug development. Recent patents emphasize process optimization for KBH₄ reductions and one-pot methodologies , reflecting industrial priorities toward cost-effective API synthesis.

Scientific Research Applications

6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, also known as Eszopiclone Impurity 8, is a chemical compound with the molecular formula C11H5ClN4O2 and a molecular weight of 260.64 . It has a variety of applications, including use as an intermediate in the synthesis of Zopiclone .

Basic Information

  • CAS Number: 43200-82-4
  • Molecular Formula: C11H5ClN4O2
  • Molecular Weight: 260.64
  • Boiling Point: 495.7±55.0 °C
  • Density: 1.6±0.1 g/cm3

Scientific Research Applications

  • Synthesis Intermediate: this compound is used as an intermediate in the synthesis of Zopiclone, a medication used to treat insomnia .
  • HPLC Separation: It can be analyzed using reverse phase (RP) HPLC with a mobile phase containing acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be replaced with formic acid . It can also be used for isolation impurities in preparative separation and is suitable for pharmacokinetics .
  • ** anti-cancer research:** Analogs of 3-spiro-indolin-2-ones, which can incorporate the pyrazine core, have shown promising antiproliferative properties against human cancer cell lines such as MCF7, HCT116, and A431 .

Mechanism of Action

The mechanism of action of 6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. The compound’s pyridyl and pyrazine rings enable it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt essential biological processes, leading to therapeutic effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
  • Molecular Formula : C₁₁H₅ClN₄O₂
  • Molecular Weight : 260.64 g/mol
  • CAS Registry Number : 43200-82-4
  • Storage Conditions : Sealed, dry, 2–8°C .

Applications: This compound is a critical intermediate in synthesizing eszopiclone and zopiclone, non-benzodiazepine hypnotics used to treat insomnia . Its pharmacological relevance stems from the 5-chloro-2-pyridyl substituent, which enhances binding affinity to GABA receptors .

Structural Analogues in Pharmaceutical Chemistry

a) 6-(3-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

  • Substituent : 3-Hydroxyphenyl group.

b) 6-(3-Acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

  • Substituent : 3-Acetylphenyl group.
  • Properties : The acetyl group introduces steric bulk and electron-withdrawing effects, which may alter metabolic stability and receptor interactions.
  • Applications: Not explicitly stated, but acetylated derivatives often serve as prodrugs .

c) 5H-Pyrrolo[2,3-b]pyrazine Derivatives

  • Core Structure : Pyrrolo[2,3-b]pyrazine (vs. [3,4-b] in the target compound).
  • Substituents : Varied, including aryl and heteroaryl groups.
  • Applications : FGFR kinase inhibitors with anticancer activity. The [2,3-b] isomer shows distinct binding to kinase domains compared to the [3,4-b] scaffold .

Analogues in Material Science

a) 1,4-Bis(5-bromothiophen-2-yl)-6-(2-ethylhexyl)-5H-pyrrolo[3,4-d]pyridazine-5,7(6H)-dione

  • Substituents : Bromothiophene and ethylhexyl groups.
  • Properties : Enhanced π-conjugation and solubility due to ethylhexyl, making it suitable for organic solar cells.
  • Applications : Copolymer in fullerene-free organic photovoltaics, achieving PCE > 10% .

b) 6-(2-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)ethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

  • Substituent : Ethyl-linked isobenzofuran moiety.
  • Applications : Antioxidant and antitumor agents, highlighting scaffold versatility .

Key Research Findings

  • Pharmacological Activity: The 5-chloro-2-pyridyl group in the target compound is critical for hypnotic activity, while [2,3-b] isomers favor kinase inhibition .
  • Synthetic Methods: Microwave-assisted synthesis improves yields for amino-substituted pyrrolo[3,4-b]pyrazines (e.g., 6-amino derivatives) compared to traditional routes for the chloro-pyridyl compound .
  • Stability : The target compound requires refrigeration, whereas ethylhexyl-substituted analogs (e.g., copolymer in ) are stable at room temperature .

Biological Activity

6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, also known by its CAS number 43200-82-4, is a heterocyclic compound with significant biological activity. This compound has garnered attention due to its structural similarity to various pharmacologically active substances, particularly in the context of its role as an impurity in the synthesis of Zopiclone, a sedative-hypnotic drug.

  • Molecular Formula : C11H5ClN4O2
  • Molecular Weight : 260.64 g/mol
  • Density : 1.6 ± 0.1 g/cm³
  • Boiling Point : 495.7 ± 55.0 °C at 760 mmHg
  • Flash Point : 253.6 ± 31.5 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications and mechanisms of action.

Antitumor Activity

Research indicates that derivatives of pyrrolo[3,4-b]pyrazine compounds exhibit antitumor properties. For instance, compounds structurally related to this compound have shown inhibition against various cancer cell lines, including HeLa and A375 cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Studies and Findings

  • Inhibition of CDK Activity :
    • A study found that certain pyrazolo[3,4-b]pyridine derivatives exhibited IC50 values for CDK2 and CDK9 as low as 0.36 µM and 1.8 µM respectively, demonstrating potent inhibitory effects on these kinases .
  • Cell Proliferation Studies :
    • In vitro studies have shown that compounds similar to this compound can significantly reduce the proliferation of cancer cells in culture .
  • Mechanism of Action :
    • The biological activity is often attributed to the ability of these compounds to interfere with cellular signaling pathways that regulate growth and apoptosis .

Applications in Drug Development

Due to its structural characteristics and biological activities, this compound serves as an important intermediate in the synthesis of drugs targeting neurological disorders and cancer therapies.

Pharmacological Implications

  • Sedative Effects : As an impurity in Zopiclone formulations, it is crucial to monitor its levels due to potential sedative effects that could contribute to the overall pharmacodynamics of the drug.
  • Potential for New Drug Development : The unique properties of this compound suggest it could be a scaffold for developing new pharmacological agents targeting specific diseases.

Data Summary Table

PropertyValue
Molecular FormulaC11H5ClN4O2
Molecular Weight260.64 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point495.7 ± 55.0 °C
Flash Point253.6 ± 31.5 °C
Antitumor ActivityIC50 (CDK2): 0.36 µM
IC50 (CDK9): 1.8 µM

Q & A

Q. Basic: What are the established synthetic routes for 6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, and what key reaction conditions influence yield?

Methodological Answer:
The compound is synthesized via acylation of 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine with chloroformates (e.g., phenylchloroformate) under anhydrous conditions. Key steps include:

  • Temperature Control : Reactions are conducted at -10°C to minimize side reactions (e.g., decomposition of sodium hydride in dimethylformamide) .
  • Solvent Selection : Anhydrous dimethylformamide (DMF) is preferred for its ability to dissolve intermediates and stabilize reactive species .
  • Post-Reaction Workup : Crude products are precipitated in ice water, filtered, and refined to achieve yields up to 65% .
    Patented routes emphasize reproducibility and scalability, with yields influenced by stoichiometric ratios and purity of starting materials .

Q. Basic: How is this compound characterized spectroscopically, and what are its critical physicochemical properties?

Methodological Answer:
Spectroscopic Characterization :

  • NMR : Proton and carbon NMR identify pyridine and pyrrolopyrazine ring systems, with distinct shifts for the chloro-pyridyl moiety (~8.5 ppm for aromatic protons) .
  • Mass Spectrometry : Molecular ion peaks at m/z 246.65 (M+H⁺) confirm the molecular formula C₁₁H₇ClN₄O .

Physicochemical Properties :

  • Melting Point : 240.5–241.5°C .
  • Solubility : Freely soluble in chloroform and dichloromethane; poorly soluble in water .
  • pKa : Predicted at 8.62, indicating weak basicity .

Q. Advanced: What methods are employed to resolve enantiomeric impurities in the synthesis of zopiclone using this intermediate?

Methodological Answer:
Chiral resolution is achieved via:

  • Chiral Acid Diastereomeric Salt Formation : The racemic mixture reacts with chiral acids (e.g., N-Acetyl-L-glutamic acid) to form diastereomers. These are separated by fractional crystallization, yielding the dextrorotatory isomer (>99% enantiomeric excess) .
  • Chromatographic Techniques : Preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) resolves enantiomers, validated by polarimetry .
    Critical parameters include solvent polarity and temperature gradients to optimize retention time differences .

Q. Advanced: How do structural modifications of this compound affect binding affinity to GABA_A receptor subtypes?

Methodological Answer:
The pyrrolopyrazine core and chloro-pyridyl group are critical for binding. Modifications include:

  • Piperazine Substitution : Adding 4-methylpiperazine (as in zopiclone) enhances affinity for GABA_A α1 subunits (Ki = 50.1 nM) but reduces activity at α5 subunits (Ki >15 µM) .
  • Enantiomeric Configuration : The (S)-enantiomer (eszopiclone) shows 50-fold higher α1 binding vs. (R)-isomer, linked to steric complementarity in the receptor’s benzodiazepine site .
    Structure-activity relationship (SAR) studies use radioligand displacement assays and molecular docking simulations to validate binding modes .

Q. Advanced: What analytical challenges arise in quantifying enantiomeric impurities, and how are they addressed?

Methodological Answer:
Challenges :

  • Low Detection Limits : Enantiomeric impurities (e.g., levorotatory isomer) must be <0.1% for pharmaceutical compliance .
  • Matrix Interference : Excipients in formulations can obscure chromatographic peaks.

Solutions :

  • Chiral HPLC with MS Detection : Columns like Chiralpak® IG-3 achieve baseline separation (resolution >2.0) with limits of quantification (LOQ) <0.05% .
  • Forced Degradation Studies : Acid/heat stress tests validate method robustness by simulating impurity profiles .
    Patent guidelines require demonstrating non-obviousness of impurity thresholds through in vitro toxicity assays .

Q. Advanced: What comparative studies exist between this compound and its derivatives in photophysical applications?

Methodological Answer:
Derivatives with thiophene substitutions (e.g., T-EHPPD-T monomer) exhibit red-shifted absorption (λmax ~550 nm) due to extended π-conjugation. These are used in:

  • Organic Solar Cells : Copolymers with benzo[1,2-b:4,5-b']dithiophene achieve power conversion efficiencies (PCE) of 8.2%, attributed to enhanced charge mobility .
  • Fluorescent Probes : Substituents like ethylhexyl groups improve solubility in non-polar matrices, enabling use in bioimaging .
    Synthesis involves Stille coupling under palladium catalysis, optimized at 180°C in chlorobenzene .

Properties

IUPAC Name

6-(5-chloropyridin-2-yl)pyrrolo[3,4-b]pyrazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClN4O2/c12-6-1-2-7(15-5-6)16-10(17)8-9(11(16)18)14-4-3-13-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXYIKCDZBXDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)N2C(=O)C3=NC=CN=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195785
Record name 6-(5-Chloro-2-pyridyl)-5H-pyrrolo(3,4-b)pyrazine-5,7(6H)-dione
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Molecular Weight

260.63 g/mol
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CAS No.

43200-82-4
Record name 6-(5-Chloro-2-pyridinyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
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Record name 6-(5-Chloro-2-pyridyl)-5H-pyrrolo(3,4-b)pyrazine-5,7(6H)-dione
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Record name 6-(5-Chloro-2-pyridyl)-5H-pyrrolo(3,4-b)pyrazine-5,7(6H)-dione
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Record name 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
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Record name 6-(5-Chloro-2-pyridinyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
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Synthesis routes and methods I

Procedure details

In Indian Published Patent Application No. 645/MUM/2004 discloses the reaction of pyrazine-2,3-dicarboxylic acid with acetic anhydride and concomitant reaction with 2-amino-5-chloro pyridine at a temperature of 120-130° C. in a mole ratio 1.23:1 to obtain 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine, which is selectively reduced with sodium borohydride in the presence of organic solvent-water system. The product, 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine (V) is reacted with 1-chlorocarbonyl-4-methyl piperazine in pyridine and methylene chloride system to yield 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo-[3,4-b]pyrazin-5-yl-4-methyl piperazine-1-carboxylate (zopiclone).
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Synthesis routes and methods II

Procedure details

3-(5-Chloropyridin-2-yl)-carbamoylpyrazine-2-carboxylic acid (100 g) was suspended in 500 ml dichloromethane. The suspension was refluxed azeotropically for 60 min. The mixture was cooled to 25-30° C. and dimethyl formamide (2.6 gm) was added followed by addition of thionyl chloride (72 g) in 45-60 min at 25-30° C. The resulting mixture was refluxed till completion of reaction. The reaction mixture was concentrated to dryness at atmospheric pressure. Cooled the solid to 20-25° C. and 500 ml chilled water was added Cooled the slurry to 20-25° C. and stirred for 30 min. Slurry was filtered and washed with 200 ml water. The solid was dried at 60-70° C. to obtain 88 g of title compound.
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3-(5-Chloropyridin-2-yl)-carbamoylpyrazine-2-carboxylic acid
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2.6 g
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72 g
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500 mL
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